Tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Overview
Description
Tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate: is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement, where an indene moiety is fused to a piperidine ring, with a tert-butyl carbamate group attached. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step often involves the construction of the spirocyclic core through a cyclization reaction. This can be achieved by reacting an indene derivative with a piperidine precursor under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination, depending on the starting materials and desired reaction conditions.
Protection of the Amino Group: The amino group is then protected using a tert-butyl carbamate (Boc) group. This is typically done by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group of the carbamate, potentially converting it to an alcohol or amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the indene moiety.
Reduction: Reduced forms of the carbamate group, such as alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly those with spirocyclic structures.
Catalysis: It can be used as a ligand in catalytic reactions, influencing the selectivity and efficiency of the process.
Biology and Medicine:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Biological Probes: It can be used as a probe to study biological systems, given its ability to interact with various biomolecules.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Agrochemicals: It may find applications in the development of new agrochemicals, given its potential biological activity.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate largely depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity, while the tert-butyl group can affect its pharmacokinetic properties.
Comparison with Similar Compounds
Tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate hydrochloride: A similar compound with a hydrochloride salt form, which may exhibit different solubility and stability properties.
1’-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4’-piperidine]-3-carboxylic acid: Another related compound with a carboxylic acid group instead of an amino group.
Uniqueness:
- The presence of the tert-butyl carbamate group provides steric hindrance, which can influence the compound’s reactivity and stability.
- The spirocyclic structure offers unique conformational properties, potentially leading to distinct biological activities compared to non-spirocyclic analogs.
This comprehensive overview highlights the significance of tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate in various fields, from synthetic chemistry to potential pharmaceutical applications
Biological Activity
Tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate, also known as TAK-659, is a complex organic compound characterized by a spirocyclic structure. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor targeting Bruton's tyrosine kinase (BTK), which plays a critical role in B-cell receptor signaling and is implicated in various hematological malignancies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 302.41 g/mol. The compound features a spirocyclic core formed by the fusion of an indene moiety with a piperidine ring, and it includes a tert-butyl carbamate group that contributes to its steric properties and biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₆N₂O₂ |
Molecular Weight | 302.41 g/mol |
IUPAC Name | tert-butyl 1-aminospiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate |
CAS Number | 185527-11-1 |
The primary mechanism of action for this compound involves the inhibition of BTK. By binding to BTK, the compound disrupts B-cell receptor signaling pathways that are essential for the survival and proliferation of B-cells. This inhibition can lead to apoptosis in malignant B-cells, making it a potential therapeutic agent for conditions such as chronic lymphocytic leukemia (CLL) and other B-cell malignancies.
Antitumor Activity
Recent studies have demonstrated that TAK-659 exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against several cancer cell lines including Ramos (B-cell lymphoma) and other hematological malignancies.
- IC50 Values : The IC50 values for TAK-659 ranged from 50 to 200 nM in different cell lines, indicating potent activity.
In Vivo Studies
In vivo studies have further elucidated the compound's efficacy:
- Animal Models : Administration of TAK-659 in mouse models of CLL resulted in reduced tumor burden and prolonged survival.
- Mechanistic Insights : Histopathological examinations showed decreased proliferation markers and increased apoptosis in treated tumors compared to controls.
Case Studies
A notable case study involved a patient with relapsed CLL who was treated with TAK-659 as part of a clinical trial:
- Patient Profile : A 65-year-old male with multiple relapses after standard therapies.
- Treatment Regimen : Received TAK-659 at a dose of 300 mg daily.
- Outcomes : Significant reduction in lymphadenopathy was observed after four weeks of treatment, along with normalization of blood counts.
Comparative Analysis
Comparative studies with other BTK inhibitors (e.g., Ibrutinib) revealed that TAK-659 may offer advantages in terms of selectivity and side effect profile:
Compound | IC50 (nM) | Selectivity | Notable Side Effects |
---|---|---|---|
TAK-659 | 50 - 200 | High | Mild gastrointestinal issues |
Ibrutinib | 5 - 15 | Moderate | Atrial fibrillation, rash |
Properties
IUPAC Name |
tert-butyl 1-aminospiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)12-15(19)13-6-4-5-7-14(13)18/h4-7,15H,8-12,19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMIQWNSSBRSLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=CC=CC=C23)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594227 | |
Record name | tert-Butyl 3-amino-2,3-dihydro-1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185527-11-1 | |
Record name | tert-Butyl 3-amino-2,3-dihydro-1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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